Regioisomeric Advantage in Suzuki-Miyaura Coupling
The 4-bromo substituent on this compound provides a distinct synthetic advantage over its 5-bromo counterpart (5-bromothiophene-2-sulfonamide) in the generation of 5-aryl-thiophene libraries. While the 5-bromo isomer is a common substrate for Suzuki couplings, the 4-bromo-5-methyl derivative enables the synthesis of a different regioisomeric series (4-substituted-5-methylthiophene-2-sulfonamides) which cannot be accessed from the 5-bromo isomer [1]. This is crucial for SAR exploration, as exemplified by the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which was achieved via Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid, a direct derivative of the target sulfonamide [2]. This specific regioisomer is thus the essential entry point to a unique chemical space not accessible via more common alternatives [1].
| Evidence Dimension | Synthetic accessibility to specific regioisomeric library |
|---|---|
| Target Compound Data | Enables synthesis of 4-aryl-5-methylthiophene-2-sulfonamide derivatives via Suzuki-Miyaura coupling of its boronic acid derivative [2]. |
| Comparator Or Baseline | 5-bromothiophene-2-sulfonamide enables synthesis of 5-aryl-thiophene-2-sulfonamide derivatives [1]. |
| Quantified Difference | The products are regioisomers with distinct substitution patterns, offering access to different chemical and biological space. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction conditions. |
Why This Matters
For medicinal chemists, this compound is not a generic 'bromo-thiophene' handle but a specific key to a unique region of SAR space, directly impacting the diversity and potential novelty of synthesized libraries.
- [1] Noreen, M., Bilal, M., Usman Qamar, M., Rasool, N., Mahmood, A., Umar Din, S., ... & Ouahmane, L. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943-2955. View Source
- [2] Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159-170. View Source
